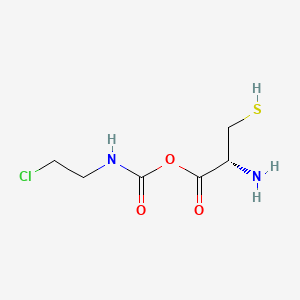

2-Chloroethyl-S-carbamoylcysteine

説明

2-Chloroethyl-S-carbamoylcysteine is a cysteine derivative characterized by a carbamoyl group linked to the sulfur atom of cysteine and a 2-chloroethyl substituent. This compound combines the reactive chloroethyl group—known for alkylating properties—with the cysteine backbone, which is critical in redox biology and detoxification pathways.

特性

CAS番号 |

53330-03-3 |

|---|---|

分子式 |

C6H11ClN2O3S |

分子量 |

226.68 g/mol |

IUPAC名 |

2-chloroethylcarbamoyl (2R)-2-amino-3-sulfanylpropanoate |

InChI |

InChI=1S/C6H11ClN2O3S/c7-1-2-9-6(11)12-5(10)4(8)3-13/h4,13H,1-3,8H2,(H,9,11)/t4-/m0/s1 |

InChIキー |

PTUKOCIKULGCDK-BYPYZUCNSA-N |

SMILES |

C(CCl)NC(=O)OC(=O)C(CS)N |

異性体SMILES |

C(CCl)NC(=O)OC(=O)[C@H](CS)N |

正規SMILES |

C(CCl)NC(=O)OC(=O)C(CS)N |

同義語 |

S-(N-(2-chloroethyl)carbamoyl)cysteine SNCC-Cys |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Cysteine Derivatives with Modified Side Chains

(a) N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine

- Structure : Features a thiocarbamoyl group attached to cysteine’s sulfur, with a phenyl-ethyl substituent.

- Instead, the phenyl group may enhance lipophilicity, influencing membrane permeability .

- CAS : 72679-47-1 (HR101533).

(b) (S)-2-Methylcysteine Hydrochloride

- Structure : A methyl group replaces the chloroethyl substituent on cysteine.

- Key Differences : The methyl group reduces electrophilicity, making it less reactive but more stable. Research highlights its role in ameliorating oxidative stress, suggesting that substituent modifications directly impact biological activity .

- CAS : 52950-19-3.

(c) N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine

- Structure : Contains a methylcarbamoyl group on cysteine’s sulfur.

- Key Differences: The acetylated amino group and methylcarbamoyl substituent enhance metabolic stability compared to the chloroethyl variant, which may exhibit higher toxicity due to alkylation .

Chloroethyl-Containing Compounds

(a) 2-Chloro-N,N-dimethylethanamine

- Structure : A chloroethyl group attached to a dimethylamine.

- Key Differences : Unlike 2-chloroethyl-S-carbamoylcysteine, this compound lacks the cysteine backbone, making it more reactive as a standalone alkylating agent. It is used in synthetic chemistry for nucleophilic substitutions .

- CAS : 107-99-3.

(b) Bis(2-chloroethyl)ethylamine

- Structure : Two chloroethyl groups bound to an ethylamine.

- Such compounds are historically associated with vesicant toxicity .

- CAS : (538-07-8)-E[2-14C].

Comparative Data Table

Research Findings and Implications

- Reactivity : The chloroethyl group in 2-chloroethyl-S-carbamoylcysteine may confer alkylating properties, similar to chloroethylamines like 2-Chloro-N,N-dimethylethanamine. However, the cysteine backbone could mitigate toxicity by facilitating glutathione conjugation .

- Biological Activity: S-Methylcysteine derivatives (e.g., (S)-2-Methylcysteine Hydrochloride) demonstrate antioxidant effects, suggesting that substituent choice (methyl vs.

- Stability : N-Acetylated cysteine analogs show enhanced metabolic stability, whereas chloroethyl groups may increase susceptibility to hydrolysis or nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。